An In-Depth Technical Guide to 3-Iodo-2-propynol: Properties, Synthesis, and Applications for the Modern Researcher
An In-Depth Technical Guide to 3-Iodo-2-propynol: Properties, Synthesis, and Applications for the Modern Researcher
Introduction: The Strategic Value of a Bifunctional Building Block
3-Iodo-2-propynol, a seemingly simple molecule, packs a significant punch in the world of synthetic chemistry. As a bifunctional building block, it offers a unique combination of a nucleophilic primary alcohol and a highly reactive iodoalkyne moiety. This duality makes it a powerful tool in the hands of researchers, particularly in the fields of drug development and materials science. This guide provides an in-depth exploration of the fundamental chemical properties, synthesis, reactivity, and applications of 3-Iodo-2-propynol, designed to empower scientists to leverage its full potential in their research endeavors.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of 3-Iodo-2-propynol are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1725-82-2 | [1] |
| Molecular Formula | C₃H₃IO | [1] |
| Molecular Weight | 181.96 g/mol | [2] |
| IUPAC Name | 3-iodoprop-2-yn-1-ol | [2] |
| Boiling Point | 218 °C at 760 mmHg (Predicted) | N/A |
| Density | 2.342 g/cm³ (Predicted) | N/A |
| pKa | 12.45 ± 0.10 (Predicted) | [1] |
| Flash Point | 85.6 °C (Predicted) | N/A |
| Appearance | Not explicitly stated, but related iodoalkynes are often oils or low-melting solids. | N/A |
| Solubility | Expected to be soluble in polar organic solvents like ethers, acetone, and alcohols. | N/A |
Synthesis of 3-Iodo-2-propynol: A Validated Protocol
The reliable synthesis of 3-Iodo-2-propynol is a critical first step for its utilization. The most common and efficient method involves the iodination of the terminal alkyne, propargyl alcohol. The following protocol is a robust and reproducible method for this transformation.
Reaction Principle:
The synthesis proceeds via the deprotonation of the terminal alkyne of propargyl alcohol with a mild base, followed by quenching the resulting acetylide with an iodine source. N-Iodosuccinimide (NIS) is a preferred iodine source due to its ease of handling and high reactivity.
Caption: General workflow for the synthesis of 3-Iodo-2-propynol.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a solution of propargyl alcohol (1.0 eq) in acetone at 0 °C, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
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Addition of Iodine Source: Slowly add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
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Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-Iodo-2-propynol.
Reactivity and Synthetic Utility
The synthetic power of 3-Iodo-2-propynol stems from its two reactive centers: the iodoalkyne and the primary alcohol. This allows for a diverse range of chemical transformations, making it a valuable intermediate.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The iodoalkyne functionality of 3-Iodo-2-propynol makes it an excellent substrate for Sonogashira coupling reactions.[3] This palladium-catalyzed cross-coupling reaction with terminal alkynes is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[4][5]
Caption: Schematic of a [3+2] cycloaddition reaction.
Self-Validating System:
The regioselectivity of the cycloaddition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile. The resulting heterocyclic products can be readily characterized by spectroscopic methods (NMR, MS) to confirm the outcome of the reaction.
Applications in Drug Development and Materials Science
The versatility of 3-Iodo-2-propynol makes it a valuable precursor in the synthesis of a range of functional molecules.
Pharmaceutical Synthesis:
-
Antifungal Agents: The propargyl alcohol moiety is a key structural feature in many antifungal drugs. [6][7][8][9][10]3-Iodo-2-propynol can be used as a starting material to synthesize analogs of these compounds, allowing for the exploration of structure-activity relationships.
-
Heterocyclic Scaffolds: Through cycloaddition reactions, 3-Iodo-2-propynol provides access to a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.
Materials Science:
-
Polymer Synthesis: The bifunctional nature of 3-Iodo-2-propynol allows it to be used as a monomer in polymerization reactions. [11][12][13]The alkyne and alcohol functionalities can be independently polymerized to create novel polymer architectures with tailored properties.
-
Functional Materials: The iodoalkyne group can be further functionalized post-polymerization, allowing for the creation of materials with specific optical, electronic, or biological properties.
Spectroscopic Characterization
Accurate characterization of 3-Iodo-2-propynol is essential for confirming its identity and purity. The following are expected spectroscopic data based on its structure and data from similar compounds.
| Technique | Expected Observations |
| ¹H NMR | A triplet for the methylene protons adjacent to the hydroxyl group, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and no signal for the acetylenic proton. |
| ¹³C NMR | Three distinct signals: one for the methylene carbon, and two for the sp-hybridized carbons of the alkyne. The carbon bearing the iodine atom will be significantly downfield. |
| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretching vibrations (around 2900 cm⁻¹), and a weak C≡C stretch (around 2100 cm⁻¹). A C-I stretch will be observed in the fingerprint region. [14][15][16][17] |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 182. Fragmentation may involve the loss of an iodine atom (M-127), a hydroxyl group (M-17), or cleavage of the carbon-carbon bonds. [18][19][20][21] |
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3-Iodo-2-propynol.
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Hazard Summary: 3-Iodo-2-propynol is expected to be a flammable solid and harmful if swallowed. [2]It may cause skin and serious eye irritation, as well as respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools. [22]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [22]Keep away from heat, sparks, and open flames. Store away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Iodo-2-propynol is a versatile and powerful building block for organic synthesis. Its unique combination of a primary alcohol and an iodoalkyne allows for a wide range of chemical transformations, making it a valuable tool for researchers in drug discovery and materials science. By understanding its fundamental properties, synthesis, and reactivity, scientists can effectively and safely utilize this reagent to advance their research goals.
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